3,4,5-triethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with triethoxy groups and a thiophen-2-ylmethyl-1,3,4-oxadiazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the thiophen-2-ylmethyl group: This step involves the alkylation of the oxadiazole ring with a thiophen-2-ylmethyl halide.
Formation of the benzamide core: The final step involves the coupling of the substituted oxadiazole with 3,4,5-triethoxybenzoic acid or its derivatives under amide-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The ethoxy groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-triethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The oxadiazole ring and thiophene moiety may play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
- 3,4,5-triethoxy-N-(5-(furan-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
3,4,5-triethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of triethoxy groups on the benzamide core, which can influence its solubility and reactivity. Additionally, the thiophen-2-ylmethyl group provides distinct electronic properties compared to other similar compounds, potentially leading to different biological activities and applications.
Biological Activity
3,4,5-triethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, characterization, and various biological activities, including its mechanisms of action and therapeutic potential.
Chemical Structure and Synthesis
The compound belongs to a class of benzamide derivatives containing an oxadiazole ring and ethoxy substituents. The synthesis typically involves multi-step organic reactions:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized by reacting thiophene-2-carboxylic acid with hydrazine derivatives under dehydrating conditions.
- Benzamide Core Substitution : The benzamide core is formed by reacting the oxadiazole with 3,4,5-trihydroxybenzoic acid and ethyl iodide to introduce the triethoxy groups .
Biological Activities
The biological activity of this compound has been explored in various studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives targeting the bacterial division protein FtsZ have shown promise against multidrug-resistant strains like MRSA . Preliminary studies suggest that this compound may also inhibit bacterial growth through similar mechanisms.
Anticancer Properties
Compounds containing the oxadiazole structure have been investigated for their anticancer potential. They may act by inhibiting critical enzymes involved in cell division and proliferation. For example, compounds with thiophene moieties have been shown to inhibit heat shock proteins (Hsp90), which are crucial for cancer cell survival .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects. Similar benzamide derivatives have demonstrated the ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines in vitro .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Targeting enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with Molecular Targets : Binding to specific receptors or proteins that mediate cellular responses to stress or inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological significance of related compounds:
- Antibacterial Study : A study found that oxadiazole-containing benzamides exhibited potent activity against gram-positive bacteria, outperforming traditional antibiotics in some cases .
- Anticancer Research : Investigations into similar compounds indicated that they could effectively induce apoptosis in cancer cells through the inhibition of key survival pathways .
- Inflammation Modulation : Research demonstrated that benzamide derivatives could reduce inflammation markers in animal models of arthritis .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-4-25-15-10-13(11-16(26-5-2)18(15)27-6-3)19(24)21-20-23-22-17(28-20)12-14-8-7-9-29-14/h7-11H,4-6,12H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFIFGVUCKCKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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